(3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine
Description
Properties
IUPAC Name |
[3-[(3-methyloxetan-3-yl)methoxy]pyridin-4-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-11(6-14-7-11)8-15-10-5-13-3-2-9(10)4-12/h2-3,5H,4,6-8,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFQUPVHINRDOTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)COC2=C(C=CN=C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Pyridine Derivatives
The primary route involves nucleophilic substitution reactions where a suitable pyridine precursor bearing a leaving group (e.g., halogen) reacts with a (3-methyloxetan-3-yl)methyl nucleophile. This method is favored for its regioselectivity and functional group tolerance.
$$ \text{Pyridine-4-yl halide} + \text{(3-methyloxetan-3-yl)methyl nucleophile} \rightarrow \text{Target compound} $$
- Reagents: Potassium carbonate (K₂CO₃) as base, dimethylformamide (DMF) as solvent.
- Temperature: 80°C.
- Yield: Typically ranges from 45% to 55% with high purity (>95%), depending on reaction optimization.
This pathway benefits from the nucleophilicity of the oxetane-containing nucleophile and the electrophilicity of the pyridine halide.
Reductive Amination
An alternative approach involves reductive amination, where a pyridine-4-carbaldehyde derivative reacts with a (3-methyloxetan-3-yl)methyl amine or related precursor.
$$ \text{Pyridine-4-carbaldehyde} + \text{(3-methyloxetan-3-yl)methyl amine} \xrightarrow{\text{reducing agent}} \text{Target compound} $$
- Reagents: Sodium borohydride (NaBH₄) or hydrogen with palladium on carbon (H₂/Pd-C).
- Solvent: Methanol or ethanol.
- Temperature: Room temperature.
- Yield: 60–70%, with high purity (>90%).
This method allows for precise control over the introduction of the methanamine group at the 4-position of pyridine.
Influence of Structural Moieties on Synthesis
Effect of the Oxetane Ring
The oxetane ring, a strained four-membered cyclic ether, influences the synthesis in several ways:
- Steric Hindrance: The methyl substitution at the 3-position increases steric bulk, potentially reducing reaction rates.
- Polarity and Solubility: The oxetane enhances aqueous solubility and metabolic stability, which is advantageous for downstream biological applications.
- Reactivity: The strained ring can undergo ring-opening reactions under specific conditions, which must be carefully controlled during synthesis.
Functional Group Compatibility
The presence of the methoxy group attached via the oxetane ring is tolerant to various reaction conditions, including electrophilic and nucleophilic substitutions, enabling diversification of the molecule.
Reaction Conditions and Optimization
| Method | Reagents & Conditions | Typical Yield (%) | Notes |
|---|---|---|---|
| Nucleophilic Substitution | K₂CO₃, DMF, 80°C | 45–55 | High regioselectivity, requires purification |
| Reductive Amination | NaBH₄, MeOH, RT | 60–70 | Mild conditions, good for scale-up |
| Cross-Coupling (e.g., Suzuki) | Pd catalysts, boronic acids | Variable | Used for further functionalization |
Purification Techniques
- Recrystallization from methanol or ethanol for nucleophilic substitution products.
- Column chromatography (silica gel, gradient elution) for complex mixtures.
In-Depth Research Findings and Data
Reaction Yields and Purity
Research indicates that nucleophilic substitution reactions on pyridine derivatives with oxetane-based nucleophiles generally achieve yields between 45% and 55%, with purity exceeding 95%. Reductive amination routes tend to produce higher yields (60–70%) with comparable purity.
Structural and Physicochemical Properties
The incorporation of the oxetane ring significantly impacts the compound's physicochemical profile:
| Property | Value | Significance |
|---|---|---|
| LogP | ~1.2 | Moderate lipophilicity, favorable for bioavailability |
| Aqueous Solubility | ~15 mg/mL at pH 7.4 | Enhanced solubility compared to linear analogs |
| Molecular Weight | 208.26 g/mol | Suitable for drug-like properties |
Biological and Medicinal Chemistry Implications
The structural features, especially the oxetane ring, contribute to increased metabolic stability and potential bioactivity, making this compound a promising scaffold for medicinal chemistry exploration.
Chemical Reactions Analysis
Types of Reactions
(3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The methoxy and methanamine groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives. Substitution reactions can result in a variety of substituted pyridine compounds .
Scientific Research Applications
Chemistry
In chemistry, (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine is used as a building block for synthesizing more complex molecules.
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as a precursor for drugs targeting specific biological pathways or as a ligand in biochemical assays .
Industry
In the industrial sector, (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine is used in the development of advanced materials. Its structural properties make it suitable for creating polymers and other materials with specific characteristics .
Mechanism of Action
The mechanism of action of (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine involves its interaction with molecular targets in biological systems. It may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Polarity : The oxetane’s oxygen atom enhances polarity, likely increasing aqueous solubility relative to trifluoroethoxy (lipophilic) or morpholine-containing analogs .
Electron Effects : Trifluoroethoxy’s electron-withdrawing nature may reduce electron density on the pyridine ring, altering reactivity or binding interactions compared to electron-donating groups like methoxy .
Biological Activity
The compound (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine, a pyridine derivative, has garnered attention due to its potential biological activities. This article examines its synthesis, biological evaluations, and implications for medicinal chemistry.
Synthesis
The synthesis of (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine typically involves several key steps:
- Formation of the Oxetane Ring : The oxetane moiety is synthesized through cyclization of a precursor such as a halohydrin or epoxide under basic conditions.
- Attachment to Pyridine : The oxetane is then linked to a pyridine derivative via nucleophilic substitution, often requiring a strong base and an appropriate leaving group.
- Introduction of the Methanamine Group : The final step involves the introduction of the methanamine functionality, which can be achieved through reductive amination or similar methods.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its antibacterial properties and potential mechanisms of action.
Antibacterial Activity
Recent research indicates that derivatives of pyridine compounds exhibit significant antibacterial properties. For instance, modifications in the structure have led to enhanced activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The minimum inhibitory concentrations (MICs) for some derivatives were found to be in the low microgram range, indicating potent antibacterial effects .
Table 1: Antibacterial Activity of Pyridine Derivatives
| Compound ID | Bacteria Tested | MIC (µg/ml) | Observations |
|---|---|---|---|
| 17g | E. faecalis | 0.5 | Significant inhibition |
| 21d | S. pneumoniae | 0.5 | Broad-spectrum activity |
| 21b | S. aureus | 1.0 | High efficacy |
| 21f | B. subtilis | 2.0 | Moderate inhibition |
The mechanisms by which (3-((3-Methyloxetan-3-yl)methoxy)pyridin-4-yl)methanamine exerts its antibacterial effects may involve:
- Inhibition of Cell Wall Synthesis : Similar to other pyridine derivatives, it may interfere with peptidoglycan synthesis in bacterial cell walls.
- Biofilm Disruption : Compounds have shown efficacy in disrupting biofilm formation, which is critical for treating chronic infections .
Case Studies
In a study evaluating the structure-activity relationship (SAR) of various pyridine derivatives, it was found that modifications at specific positions significantly influenced their antibacterial potency. For example, introducing fluorine atoms enhanced binding affinity and bioactivity due to increased electron density alterations on the pyridine ring .
Case Study: Compound 21d
Compound 21d demonstrated remarkable activity against multiple bacterial strains, with a MIC value significantly lower than that of traditional antibiotics like linezolid. Its mechanism involved forming hydrogen bonds with bacterial targets, enhancing its efficacy .
Q & A
Q. Can retrosynthetic AI tools improve route efficiency?
- Example : AI models (e.g., Reaxys-based pipelines) predict optimal pathways for introducing the methyloxetane group early in synthesis to minimize steric clashes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
